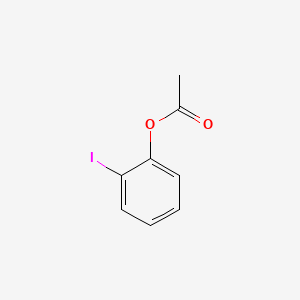

2-Iodophenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVHZRVLQLTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186520 | |

| Record name | Phenol, 2-iodo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32865-61-5 | |

| Record name | Phenol, 2-iodo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32865-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-iodo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032865615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-iodo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-iodo-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Iodophenyl acetate CAS number and structure

An In-depth Technical Guide to 2-Iodophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable reagent and building block in organic synthesis and medicinal chemistry. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Data Summary

Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. Due to limited direct experimental data for this specific compound, some properties are estimated based on closely related analogs such as 2-iodophenylacetic acid and other phenyl acetate derivatives.

| Property | Value | Notes |

| Physical State | Solid[2] | |

| Melting Point | Not available | For comparison, the related compound 2-iodophenylacetic acid has a melting point of 116-119 °C. |

| Boiling Point | Not available | The related compound methyl 2-(2-iodophenyl)acetate has a boiling point of 114 °C at 1.5 Torr.[4] |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The related ethyl 2-(4-iodophenyl)acetate is poorly soluble in water.[5] |

| ¹H-NMR | Predicted shifts (CDCl₃): 7.9 (dd), 7.4 (td), 7.1 (td), 7.0 (dd), 2.3 (s) ppm. | These are estimated values. The aromatic protons would show characteristic splitting patterns. The methyl protons of the acetate group would appear as a singlet. |

| ¹³C-NMR | Predicted shifts (CDCl₃): 169 (C=O), 150 (C-O), 139 (C-I), 129, 127, 124, 95, 21 (CH₃) ppm. | These are estimated values. The carbonyl carbon and the carbons attached to iodine and oxygen would be the most deshielded. |

| IR Spectroscopy | Predicted peaks: ~3050 (Ar C-H), ~1760 (C=O, ester), ~1200 (C-O) cm⁻¹. | The most prominent peaks would be the strong carbonyl stretch of the ester and the C-O stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 262.95[3] | The mass spectrum would also show characteristic fragmentation patterns, including the loss of the acetyl group. |

Experimental Protocols

Synthesis of this compound from 2-Iodophenol

This protocol describes a standard esterification procedure for the synthesis of this compound from 2-iodophenol.

Materials:

-

2-Iodophenol

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq). The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Drug Discovery and Organic Synthesis

Aryl halides, such as this compound, are pivotal intermediates in modern synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions.[6][7] These reactions are fundamental in C-C bond formation, allowing for the synthesis of substituted aromatic compounds. The iodine substituent is highly reactive in the oxidative addition step of the catalytic cycle, making it a preferred halide for these transformations.

Role in Medicinal Chemistry

The iodophenyl moiety is a valuable component in medicinal chemistry. The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity of a ligand to its biological target. This principle is increasingly utilized in rational drug design.

Furthermore, iodophenyl-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One of the most critical is the Ras-Raf-MEK-ERK pathway.

Signaling Pathways and Experimental Workflows

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[] Dysregulation of this pathway is a common feature in many human cancers. The pathway is initiated by the activation of the Ras GTPase, which then activates the Raf kinases, followed by MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression.

Caption: The Ras-Raf-MEK-ERK signaling pathway and a point of potential inhibition.

Experimental Workflow: Aryl Halide in Drug Discovery

The general workflow for utilizing an aryl halide like this compound in a drug discovery program involves iterative cycles of design, synthesis, and biological testing. A key step is often a cross-coupling reaction to generate a library of diverse analogs.

Caption: A generalized workflow for drug discovery utilizing aryl halides.

References

- 1. This compound 32865-61-5 [sigmaaldrich.com]

- 2. This compound 32865-61-5 [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Methyl 2-(2-iodophenyl)acetate CAS#: 66370-75-0 [m.chemicalbook.com]

- 5. 15250-46-1 | Ethyl (4-iodophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

2-Iodophenyl acetate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of 2-Iodophenyl acetate. The information is compiled for use in research, synthesis, and drug development applications, with a focus on presenting clear, quantitative data and actionable experimental protocols.

Core Physical and Chemical Properties

This compound is an aromatic compound featuring an acetate group ortho to an iodine atom on a benzene ring. Its properties are influenced by the interplay of the ester functionality and the halogen substituent.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Citation |

| Physical State | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Chemical and Spectroscopic Properties

The following table summarizes key chemical identifiers and spectroscopic data for this compound.

Table 2: Chemical and Spectroscopic Identifiers for this compound

| Property | Value | Citation |

| Molecular Formula | C₈H₇IO₂ | |

| Molecular Weight | 262.04 g/mol | |

| CAS Number | 32865-61-5 | |

| InChI Key | SNIVHZRVLQLTLY-UHFFFAOYSA-N | |

| SMILES | O=C(C)OC1=CC=CC=C1I |

Spectroscopic Analysis

While complete, formally recorded spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. 7.0-8.0 ppm) would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (approx. 2.0-2.5 ppm), corresponding to the methyl protons of the acetate group.

-

¹³C NMR: The carbon NMR spectrum is expected to show signals for eight distinct carbon environments. Key resonances would include the carbonyl carbon of the ester group (approx. 168-172 ppm), six aromatic carbons (approx. 110-155 ppm), and the methyl carbon of the acetate group (approx. 20-25 ppm). The carbon atom bonded to the iodine would be shifted upfield compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the prominent absorption bands of its functional groups. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester would be expected around 1760-1740 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester linkage and C-H stretching for the aromatic ring. The broad O-H stretching band characteristic of its precursor, 2-iodophenol, would be absent.[1]

Mass Spectrometry (MS)

The mass spectrum provides key information for structural confirmation. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 262, corresponding to its molecular weight.[2] A common fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O), which would result in a fragment ion corresponding to 2-iodophenol at m/z 220. Further fragmentation could involve the loss of the iodine atom.

Experimental Protocols

The following section details a standard protocol for the synthesis of this compound and a general workflow for its analysis.

Synthesis of this compound via Acetylation

This compound can be readily synthesized by the acetylation of 2-iodophenol using acetic anhydride. This is a common and high-yielding method for protecting phenolic hydroxyl groups.[3][4]

Materials:

-

2-Iodophenol

-

Acetic Anhydride

-

Pyridine or a mild base (optional, as catalyst)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat conditions.

-

Add acetic anhydride (1.5 - 2.0 eq) to the flask.

-

If desired, add a catalytic amount of pyridine (0.1 eq) to accelerate the reaction.

-

Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 60°C) to increase the rate.[3]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-iodophenol) is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid and anhydride. Repeat until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Analytical Workflow: GC-MS Analysis

The identity and purity of the synthesized this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

References

In-Depth Technical Guide: Synthesis and Characterization of 2-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodophenyl acetate, a valuable intermediate in organic synthesis. This document details the chemical properties, a standard laboratory-scale synthesis protocol, and a thorough analysis of its spectroscopic and physical characteristics.

Chemical Properties and Structure

This compound is an aromatic ester with the chemical formula C₈H₇IO₂. It possesses a molecular weight of 262.04 g/mol . The structure consists of an acetate group attached to a phenyl ring, which is substituted with an iodine atom at the ortho position.

Table 1: Physicochemical Properties of this compound and Starting Material

| Property | This compound (Product) | 2-Iodophenol (Starting Material) |

| CAS Number | 32865-61-5[1] | 533-58-4 |

| Molecular Formula | C₈H₇IO₂[1] | C₆H₅IO |

| Molecular Weight | 262.04 g/mol [1] | 220.01 g/mol |

| Appearance | Solid[1] | Colorless needle-like crystals or pale yellow low melting solid |

| Melting Point | Not available in searched sources. | 37-40 °C |

| Boiling Point | Not available in searched sources. | 186-187 °C at 160 mmHg |

| Density | Not available in searched sources. | 1.947 g/mL at 25 °C |

| Solubility | Not available in searched sources. | Slightly soluble in water, easily soluble in ethanol and ether |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 2-iodophenol. A common and effective method involves the use of acetic anhydride in the presence of pyridine, which acts as both a solvent and a catalyst.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a standard procedure for the O-acetylation of phenols using acetic anhydride and pyridine.[1]

Materials:

-

2-Iodophenol

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

TLC plates

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-iodophenol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-iodophenol) is completely consumed.

-

Quenching: Once the reaction is complete, quench any excess acetic anhydride by adding a small amount of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the pure product.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

A complete characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques. While a complete, publicly available dataset for this compound is not readily found in the searched literature, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The methyl protons will appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the acetate group. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the iodine atom appearing at a lower field. The carbonyl carbon will be observed further downfield (around δ 170 ppm), and the methyl carbon will be in the upfield region (around δ 20-25 ppm).

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~7.0 - 8.0 | Multiplet |

| ¹H | ~2.0 - 2.5 | Singlet |

| ¹³C | ~120 - 150 | Multiple signals |

| ¹³C | ~170 | Singlet |

| ¹³C | ~20 - 25 | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester carbonyl stretch) | ~1760 - 1740 | Strong |

| C-O (Ester stretch) | ~1250 - 1100 | Strong |

| C-H (Aromatic stretch) | ~3100 - 3000 | Medium |

| C=C (Aromatic ring stretch) | ~1600 and ~1475 | Medium |

| C-I (Aryl iodide stretch) | ~600 - 500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 262.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 262 | [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) |

| 220 | [C₆H₅IO]⁺ | Loss of ketene (CH₂=C=O) from the molecular ion |

| 127 | [I]⁺ | Iodine cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Safety Information

-

2-Iodophenol (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.

It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of this compound from 2-iodophenol. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The successful synthesis and purification of this compound will provide a key building block for the construction of more complex molecular architectures.

References

An In-depth Technical Guide on the Spectral Data of 2-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Iodophenyl acetate (CAS No. 32865-61-5), a key chemical intermediate. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment (m/z) | 220, 178, 150, 127, 76, 43 |

Note: The mass spectrometry data is based on the experimental spectrum of (2-iodanylphenyl) ethanoate, a synonym for this compound.

Table 2: 1H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | d | 1H | Ar-H (ortho to I) |

| ~7.45 | t | 1H | Ar-H (para to I) |

| ~7.15 - 7.25 | m | 2H | Ar-H |

| ~2.30 | s | 3H | -OCOCH₃ |

Note: The 1H NMR data is predicted based on spectral data of similar aromatic acetates and iodo-substituted benzene derivatives in CDCl₃. Actual experimental values may vary.

Table 3: 13C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~169.0 | C=O |

| ~150.0 | C-O |

| ~139.0 | Ar-C (para to I) |

| ~129.5 | Ar-C |

| ~128.0 | Ar-C |

| ~123.0 | Ar-C |

| ~95.0 | C-I |

| ~21.0 | -CH₃ |

Note: The 13C NMR data is predicted based on spectral data of analogous compounds in CDCl₃. The chemical shift of the carbon atom attached to the iodine is expected to be significantly upfield due to the heavy atom effect. Actual experimental values may vary.

Table 4: Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Weak | C-H stretch (aliphatic) |

| ~1765 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H out-of-plane bend |

Note: The IR data is predicted based on characteristic absorption frequencies for aromatic esters and iodo-substituted aromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard single-pulse sequence with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

The resulting spectrum is phase-corrected.

-

The baseline is corrected to ensure accurate integration.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection diamond ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Data Processing:

-

The sample interferogram is collected and Fourier transformed to produce a single-beam spectrum.

-

The single-beam sample spectrum is ratioed against the single-beam background spectrum to generate the absorbance spectrum.

-

Baseline correction and atmospheric water and CO₂ subtraction may be applied if necessary.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds is used with helium as the carrier gas.

Data Processing:

-

The acquired mass spectrum is processed to identify the molecular ion peak and major fragment ions.

-

The mass-to-charge ratios (m/z) and relative abundances of the ions are determined.

-

The fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 2-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of 2-Iodophenyl acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide is based on established principles of organic chemistry and standard methodologies for compound characterization. The experimental protocols described are based on widely accepted methods for determining the physicochemical properties of organic compounds. The quantitative data presented in the tables are illustrative and should be considered hypothetical examples.

Introduction

This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. As with any compound intended for research and development, a thorough understanding of its solubility and stability is paramount for its effective use in experimental design, formulation, and as a precursor for more complex molecules. This guide provides a comprehensive overview of the expected solubility profile and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value (Predicted/Typical) |

| Molecular Formula | C₈H₇IO₂ |

| Molecular Weight | 262.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| pKa | Not applicable |

Solubility Profile

The solubility of this compound is predicted to be low in aqueous media and higher in organic solvents, which is typical for a moderately polar aromatic ester. The following table summarizes the expected solubility in a range of common laboratory solvents.

Table 1: Hypothetical Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| Methanol | Polar Protic | 50 - 100 |

| Ethanol | Polar Protic | 30 - 70 |

| Dichloromethane (DCM) | Polar Aprotic | > 200 |

| Chloroform | Polar Aprotic | > 200 |

| Ethyl Acetate | Polar Aprotic | 150 - 200 |

| Acetone | Polar Aprotic | 100 - 150 |

| Acetonitrile | Polar Aprotic | 80 - 120 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| Toluene | Nonpolar | 10 - 20 |

| Hexane | Nonpolar | < 1 |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[1][2][3][4]

Materials:

-

This compound

-

Selected solvents (as listed in Table 1)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Stability Profile

The stability of this compound is a critical parameter, particularly its susceptibility to hydrolysis, thermal degradation, and photodecomposition.

Hydrolytic Stability

As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acid or base.[5][6][7][8] The rate of hydrolysis is expected to be pH-dependent.

Table 2: Hypothetical Hydrolytic Stability of this compound at 37°C

| Condition | Half-life (t½) |

| pH 1.2 (0.1 N HCl) | 48 - 72 hours |

| pH 7.4 (Phosphate Buffer) | 120 - 168 hours |

| pH 9.0 (Borate Buffer) | 12 - 24 hours |

Experimental Protocol: Hydrolytic Stability Assessment

Materials:

-

This compound

-

Aqueous buffers (e.g., 0.1 N HCl for pH 1.2, phosphate buffer for pH 7.4, borate buffer for pH 9.0)

-

HPLC grade water and acetonitrile

-

Temperature-controlled incubator or water bath

-

HPLC system

-

pH meter

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a small volume of the stock solution to pre-warmed aqueous buffers of different pH values to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

At various time points, withdraw aliquots from each sample.

-

Immediately quench the hydrolysis reaction, if necessary (e.g., by adding an equal volume of cold acetonitrile).

-

Analyze the samples by HPLC to determine the remaining concentration of this compound.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

Determine the degradation rate constant (k) from the slope of the line and calculate the half-life (t½ = 0.693/k).

Thermal Stability

The thermal stability of this compound can be assessed by subjecting it to elevated temperatures.[9][10]

Table 3: Hypothetical Thermal Stability of this compound

| Condition | % Degradation after 24 hours |

| 40°C | < 1% |

| 60°C | 2 - 5% |

| 80°C | 10 - 20% |

Experimental Protocol: Thermal Stability Assessment

Materials:

-

This compound (solid)

-

Oven or stability chamber with temperature control

-

HPLC system

Procedure:

-

Place accurately weighed samples of solid this compound in glass vials.

-

Store the vials in an oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time points, remove a vial from each temperature condition.

-

Allow the vial to cool to room temperature.

-

Dissolve the contents in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.

-

Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the compound.

Photostability

Photostability testing is crucial to determine if the compound is sensitive to light. The International Council for Harmonisation (ICH) guidelines provide a framework for this assessment.[11][12][13][14][15]

Table 4: Hypothetical Photostability of this compound (ICH Q1B Conditions)

| Condition | % Degradation |

| Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter | 5 - 15% |

| Dark Control | < 1% |

Experimental Protocol: Photostability Assessment (ICH Q1B)

Materials:

-

This compound (solid or in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps)

-

Quartz cells or other transparent containers

-

Aluminum foil for dark controls

-

HPLC system

Procedure:

-

Expose samples of this compound (both as a solid and in a suitable solvent) to the light source in the photostability chamber.

-

Simultaneously, expose control samples wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.

-

Monitor the light exposure using a calibrated radiometer or lux meter.

-

Continue the exposure until the specified illumination and UV energy levels are reached.

-

After exposure, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the results to determine the extent of photodegradation.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a new chemical entity like this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. armadilloa16.github.io [armadilloa16.github.io]

- 6. jk-sci.com [jk-sci.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. study.com [study.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. researchgate.net [researchgate.net]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. jordilabs.com [jordilabs.com]

- 15. ikev.org [ikev.org]

2-Iodophenyl Acetate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Iodophenyl acetate. Due to the limited availability of a specific safety data sheet for this compound, this document compiles and extrapolates information from structurally similar compounds, such as other iodophenyl acetates and related aryl iodides. This information should be used as a foundational guide for safe laboratory practices, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

Table 1: GHS Hazard Profile (Based on Structurally Similar Compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Note: This classification is extrapolated from data for similar compounds and should be used for precautionary purposes. A definitive classification may vary.

Pictogram:

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 32865-61-5 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Flash Point | Not applicable | [1][2] |

| Storage Class | 11 - Combustible Solids | [1][2] |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.

-

Skin and Body Protection: A laboratory coat should be worn.[3] For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator may be required.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated laboratory. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Table 3: First Aid Measures (Based on Structurally Similar Compounds)

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: During a fire, irritating and toxic gases, including carbon oxides and hydrogen iodide, may be generated.[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Ensure adequate ventilation.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[5] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the chemical and to ensure the safety of laboratory personnel and the environment.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

-

Keep away from incompatible substances such as strong oxidizing agents.

-

Protect from heat and sources of ignition.[5]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Chemical waste should be collected in a designated, labeled, and sealed container.

-

Do not dispose of down the drain or in general waste.

Conclusion

While specific safety and toxicity data for this compound are not extensively documented, a precautionary approach based on the known hazards of similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to the highest safety standards, including the consistent use of appropriate personal protective equipment, proper engineering controls, and strict adherence to safe handling protocols. A thorough risk assessment should always precede any experimental work with this compound.

References

Commercial Availability and Synthetic Guide for 2-Iodophenyl Acetate: A Key Intermediate for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial suppliers of 2-Iodophenyl acetate (CAS No: 32865-61-5), a crucial chemical intermediate for researchers and professionals in drug development and organic synthesis. This document outlines key product specifications from various suppliers, a detailed synthetic protocol for its preparation, and its application in the synthesis of targeted therapeutic agents, particularly in the context of anti-inflammatory drug discovery.

Introduction to this compound

This compound is an important building block in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The presence of the iodo group at the ortho position of the phenyl ring, combined with the acetate protecting group, makes it a versatile reagent for the synthesis of complex organic molecules. Its application is particularly notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Commercial Supplier Landscape

A survey of the chemical supplier market indicates that this compound is available from several key distributors. The following table summarizes the offerings from prominent suppliers, providing researchers with a comparative overview of available quantities, purity levels, and catalog numbers for ease of procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | KOB0112 | Not specified; sold "as-is" for early discovery research[1] | 1 g |

| Crescent Chemical | KOB0112-1G | Not specified | 1 g |

| Key Organics | KOB 0112 | Not specified | Inquire |

| BLD Pharmatech | BD139785 | ≥95% | 1g, 5g, 25g |

| Combi-Blocks | QF-5878 | >97% | 1g, 5g |

| A2B Chem | A2B139785 | ≥95.0% | 1g, 5g, 25g |

| AA BLOCKS | AA003485 | 97% | 1g, 5g |

Note: Pricing and availability are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the acetylation of 2-iodophenol. The following protocol is a general procedure that can be adapted for laboratory-scale synthesis.

Reaction: Acetylation of 2-Iodophenol

Reagents and Materials:

-

2-Iodophenol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-iodophenol (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Application in Drug Development: Targeting the COX-2 Pathway

This compound serves as a key precursor for the synthesis of biphenyl derivatives, a structural motif present in many selective COX-2 inhibitors. These inhibitors are a class of NSAIDs that specifically target the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. By selectively inhibiting COX-2 over COX-1, these drugs can reduce the gastrointestinal side effects associated with traditional NSAIDs.

The synthesis of such inhibitors often involves a Suzuki coupling reaction, where the iodo group of a 2-iodophenyl derivative is coupled with a boronic acid.

Experimental Workflow: Synthesis of a Biphenyl Intermediate via Suzuki Coupling

The following diagram illustrates a typical workflow for the synthesis of a biphenyl acetic acid derivative, a common core structure in COX-2 inhibitors, starting from this compound.

The COX-2 Signaling Pathway and Therapeutic Intervention

The diagram below illustrates a simplified representation of the COX-2 signaling pathway, which is a key target in inflammatory responses. Pro-inflammatory stimuli lead to the upregulation of COX-2, which in turn catalyzes the production of prostaglandins, mediators of inflammation and pain. Selective COX-2 inhibitors, synthesized using intermediates like this compound, block this pathway, thereby reducing inflammation.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active molecules, particularly selective COX-2 inhibitors. This guide provides researchers with a foundational understanding of its commercial availability, a practical synthetic protocol, and its role in the development of targeted anti-inflammatory therapies. The provided workflows and diagrams offer a clear visual representation of the synthetic and biological pathways relevant to its use.

References

The Versatility of 2-Iodophenyl Acetate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 2-Iodophenyl acetate is emerging as a versatile and highly reactive building block in organic synthesis, enabling the efficient construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its key applications, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways.

Core Applications in Cross-Coupling and Heterocyclic Synthesis

This compound serves as an excellent substrate in a variety of palladium-catalyzed cross-coupling reactions and is a valuable precursor for the synthesis of diverse heterocyclic compounds. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in oxidative addition to palladium(0) catalysts, initiating a range of transformative chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling: A prominent application of this compound is in the Sonogashira coupling reaction, which forms carbon-carbon bonds between aryl halides and terminal alkynes. This reaction has been instrumental in the synthesis of natural products and other complex organic molecules. For instance, it is a key step in the synthesis of coumestrol, a naturally occurring compound with estrogenic activity.[1]

Heck Coupling: The Heck reaction, another cornerstone of palladium catalysis, utilizes this compound to form carbon-carbon bonds between the aryl group and an alkene. This methodology has been applied to the synthesis of flavonoids and anthocyanidins, classes of compounds with significant biological and pharmacological properties.

Suzuki Coupling: While specific detailed protocols for this compound are less commonly reported, the principles of Suzuki coupling, which couples an aryl halide with an organoboron compound, are readily applicable. This reaction is a powerful tool for the formation of biaryl linkages, which are prevalent in pharmaceuticals and functional materials.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling this compound with amines. It represents a critical transformation for the synthesis of anilines and their derivatives, which are important intermediates in drug discovery.

Synthesis of Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable starting material for the construction of various heterocyclic ring systems.

Benzofurans: Through a sequence involving Sonogashira coupling followed by an intramolecular iodocyclization, this compound can be converted into functionalized benzofurans.[1] This strategy provides a powerful route to this important heterocyclic motif, which is found in numerous natural products and pharmaceuticals.

Coumestans: As an extension of the benzofuran synthesis, a subsequent palladium-catalyzed intramolecular lactonization of the benzofuran intermediate, formed from this compound, leads to the coumestan ring system.[1]

4H-1-Benzopyran-4-ones: In a palladium-catalyzed reaction with terminal alkynes and carbon monoxide, this compound can be efficiently converted into 4H-1-benzopyran-4-ones.

3-Benzazepin-2-ones: The corresponding carboxylic acid derived from this compound can undergo a photostimulated SRN1 reaction with ketone enolates to generate ε-oxo acids, which are then cyclized to form 3-benzazepin-2-ones.[2][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations involving this compound.

Table 1: Sonogashira Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 2 | 96 | [1] |

| Propyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40 | 24 | - |

Table 2: Heterocycle Synthesis

| Product | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-(2-Acetoxyphenyl)-3-iodobenzo[b]furan | Iodocyclization | I₂ | CH₂Cl₂ | 25 | 12 h | - | [1] |

| Coumestan | Intramolecular Lactonization | PdCl₂(PPh₃)₂, K₂CO₃, CO | DMF | specified | 6 h | - | [1] |

| 4H-1-Benzopyran-4-one | Carbonylative Cyclization | Phenylacetylene, PdCl₂(PPh₃)₂, Thiourea, CO | Et₂NH | 120 | 2 h | 81 | |

| 3-Benzazepin-2-one | SRN1 & Cyclization | Ketone enolate, hν; NH₄OAc | DMSO; Acetic Acid | - | - | regular to good | [2][3] |

Detailed Experimental Protocols

General Procedure for Sonogashira Cross-Coupling: Synthesis of 2-(2-Methoxyphenylethynyl)phenyl Acetate[1]

A mixture of 2-ethynylanisole (6.0 mmol), this compound (5.0 mmol), copper(I) iodide (0.06 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.12 mmol) in a mixture of triethylamine (2.0 equiv) and dimethylformamide (50 mL) is heated at 60 °C for 2 hours. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then extracted with diethyl ether. The combined organic extracts are washed successively with water and saturated aqueous sodium chloride. The organic solution is dried over anhydrous sodium sulfate and evaporated to yield the product.

General Procedure for Iodocyclization: Synthesis of 2-(2-Acetoxyphenyl)-3-iodobenzo[b]furan[1]

A solution of 2-(2-methoxyphenylethynyl)phenyl acetate (2.50 mmol) in dry dichloromethane (10 mL) is stirred at room temperature for 1 minute. Iodine (2.5 equiv) is added, and the resulting mixture is allowed to stir at 25 °C for 12 hours. Saturated aqueous sodium thiosulfate (5 mL) is added to the mixture, which is further stirred for 2 minutes. The resulting mixture is then extracted with diethyl ether. The combined organic solution is washed successively with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford the product.

General Procedure for Palladium-Catalyzed Intramolecular Lactonization to form Coumestans[1]

Dimethylformamide (1.0 mL), bis(triphenylphosphine)palladium(II) dichloride (0.0125 mmol), potassium carbonate (0.5 mmol), and the aryl iodide (0.25 mmol) are stirred under an argon atmosphere at room temperature for 5 minutes. The mixture is flushed with carbon monoxide, and the flask is fitted with a balloon of carbon monoxide. The reaction mixture is heated at the specified temperature with vigorous stirring for 6 hours. The reaction mixture is then cooled to room temperature, diluted with diethyl ether (35 mL), and washed with brine (30 mL). The aqueous layer is extracted with diethyl ether (15 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the coumestan product.

Reaction Pathway Diagrams

Caption: Generalized workflow for the Sonogashira cross-coupling reaction.

Caption: Synthetic route to benzofurans and coumestans from this compound.

This technical guide highlights the significant potential of this compound as a key building block in the synthesis of a wide range of valuable organic compounds. The provided protocols and data serve as a valuable resource for chemists in academia and industry to facilitate their research and development efforts.

References

An In-depth Technical Guide on 2-Iodophenyl Acetate

This guide provides core technical specifications for 2-Iodophenyl acetate, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is an aromatic compound characterized by an acetate group and an iodine atom substituted on a benzene ring. Its chemical properties are foundational for its use in various synthetic applications.

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for clear reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [1] |

| CAS Number | 32865-61-5 | [1] |

Note on Experimental Protocols and Visualizations:

The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. For a specific chemical compound like this compound, these requirements are generally not applicable.

-

Experimental Protocols: Detailed experimental methodologies would be relevant to a specific reaction or process using this compound (e.g., a Suzuki coupling reaction protocol), rather than to the compound itself.

-

Signaling Pathways: Signaling pathway diagrams are used to represent biological processes and are not relevant to the properties of a single, non-biologic chemical compound.

Should you require information on a specific reaction involving this compound or a biological process, please provide the relevant details, and a comprehensive guide with the requested visualizations and protocols can be developed.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Iodophenyl Acetate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-iodophenyl acetate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.

Introduction

This compound serves as a readily available and reactive aryl halide for the introduction of a 2-acetoxy-substituted phenyl group. The resulting 2-acetoxybiphenyl derivatives can be valuable intermediates in organic synthesis. The acetate group can be easily hydrolyzed to reveal a phenol, which provides a handle for further functionalization, making this reagent particularly useful in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The biaryl motif is a common scaffold in a wide array of pharmacologically active compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:

Caption: General scheme of the Suzuki coupling of this compound.

Data Presentation: Typical Suzuki Coupling Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and representative yields for the coupling of this compound with various arylboronic acids. While specific yields for this compound are not extensively reported, the data for the closely related and highly reactive iodobenzene are provided as a strong indicator of expected performance.[1]

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 2-12 | 90-98 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 2-12 | 92-99 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 85-95 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 4-16 | 88-96 |

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may be required for different boronic acids to achieve the maximum yield.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (deionized, 2 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.

-

Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the reaction mixture.

-

Degassing: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-acetoxybiphenyl derivative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Caption: A flowchart of the experimental workflow for the Suzuki coupling.

Applications in Drug Development

The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The Suzuki coupling of this compound provides a direct route to 2-acetoxybiphenyls, which can be readily converted to 2-hydroxybiphenyls. These compounds and their derivatives have shown a wide range of biological activities.

-

Antimicrobial and Antifungal Agents: 2-Hydroxybiphenyl, also known as o-phenylphenol, is a known biocide used as a preservative and disinfectant.[3] Derivatives of 2-hydroxybiphenyl have been explored for their antimicrobial and antifungal properties.[2]

-

Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The 2-hydroxybiphenyl moiety can serve as a key building block for the synthesis of novel anti-inflammatory compounds.

-

Muscarinic Receptor Antagonists: Biphenyl derivatives have been investigated as muscarinic receptor antagonists for the treatment of pulmonary disorders.[4]

-

Enzyme Inhibitors: The rigid structure of the biphenyl core makes it an attractive scaffold for the design of enzyme inhibitors, where precise positioning of functional groups is crucial for binding to the active site.

The ability to introduce various aryl and heteroaryl groups via the Suzuki coupling of this compound allows for the rapid generation of libraries of biaryl compounds for structure-activity relationship (SAR) studies in drug discovery programs. The subsequent hydrolysis of the acetate group provides a versatile handle for further chemical modifications to optimize the pharmacological properties of lead compounds.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed Heck reaction using 2-iodophenyl acetate as the aryl halide substrate. The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene.[1][2] With this compound, this reaction can be directed towards two primary synthetic routes: an intermolecular coupling with an alkene to form a substituted cinnamate derivative, or an intramolecular cyclization to yield coumarin.

Intermolecular Heck Reaction: Synthesis of Substituted Cinnamates

The intermolecular Heck reaction of this compound with an acrylate, such as ethyl acrylate, yields an ethyl (E)-3-(2-acetoxyphenyl)acrylate. This product is a valuable intermediate in the synthesis of various organic molecules.

This protocol is a general guideline based on established Heck reactions of aryl iodides with acrylates and may require optimization for specific substrates and scales.[2][3][4]

Materials:

-

This compound

-

Ethyl acrylate (or other suitable acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable base such as triethylamine (2.0 equiv.) or potassium carbonate (2.0 equiv.).

-

Solvent and Alkene Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF or acetonitrile (to achieve a concentration of 0.1-0.5 M with respect to the this compound). Add the acrylate (1.2-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted cinnamate.

The following table summarizes typical conditions and yields for Heck reactions of various aryl iodides with acrylates, which can serve as a reference for optimizing the reaction of this compound.

| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | Et₃N | NMP | 100 | 2 | >95 | [2] |

| Iodobenzene | Ethyl acrylate | Pd/biomass (1) | Et₃N | DMF | 80 | 4 | ~95 | [3] |

| 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂(dppf) (0.2) | Et₃N | [bmim][PF₆] | 120 | 1.5 | 98 | [5] |

| Iodobenzene | n-Butyl acrylate | Pd@CS/PAAS | Et₃N | DMF | 100 | 2 | >95 | [6] |

Intramolecular Heck Reaction: Synthesis of Coumarin

Under specific conditions, the Heck reaction of this compound can proceed via an intramolecular pathway, where the initially formed Heck product undergoes a subsequent cyclization to form coumarin. This is often achieved by performing the reaction under conditions that favor the hydrolysis of the acetate group, followed by lactonization. A one-pot synthesis from 2-halophenols and acrylates is a common strategy.[7]

This protocol is adapted from procedures for the synthesis of coumarins from 2-halophenols via a Heck reaction.[7]

Materials:

-

This compound

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Microwave reactor (optional, can be adapted for conventional heating)

Procedure:

-

Reaction Mixture: In a microwave reaction vial, combine this compound (1.0 equiv.), methyl acrylate (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).

-

Reaction Conditions (Microwave): Seal the vial and place it in the microwave reactor. Heat the mixture to 140 °C for 15-30 minutes.

-

Reaction Conditions (Conventional Heating): Alternatively, the mixture can be heated in a sealed tube or a flask equipped with a reflux condenser at 120-140 °C for several hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield coumarin.

The following table presents data for the synthesis of coumarins from 2-halophenols, which is mechanistically related to the intramolecular cyclization of this compound.

| 2-Halophenol | Alkene | Catalyst (mol%) | Base | Conditions | Time | Yield (%) | Reference |

| 2-Iodophenol | Methyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | MW, 140 °C, neat | 15 min | 85 | [7] |

| 2-Bromophenol | Methyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | MW, 140 °C, neat | 25 min | 78 | [7] |

| 4-Methyl-2-iodophenol | Methyl acrylate | Pd(OAc)₂ (10) | K₂CO₃ | MW, 140 °C, neat | 15 min | 88 | [7] |

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[8]

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Intermolecular Heck Reaction

The diagram below outlines the general workflow for the intermolecular Heck reaction of this compound.

Caption: General workflow for the intermolecular Heck reaction.

References

- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 2-Iodophenyl Acetate as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals